molecular formula C13H15NO B1326758 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde CAS No. 1134334-40-9

1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde

Cat. No.: B1326758
CAS No.: 1134334-40-9
M. Wt: 201.26 g/mol
InChI Key: SYGMXNSYWXCOMZ-UHFFFAOYSA-N
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Description

1-Ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including this compound, have been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their function and affecting downstream biological processes .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, this compound can induce apoptosis by activating caspase enzymes and disrupting mitochondrial function . Moreover, this compound can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events . It can also inhibit or activate enzymes, such as kinases and phosphatases, thereby modulating their activity and influencing cellular processes . Additionally, this compound can affect gene expression by interacting with transcription factors and altering their binding to DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Vilsmeier-Haack reaction, which introduces the formyl group at the 3-position of the indole ring . This reaction involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps like alkylation, formylation, and purification to achieve the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in

Properties

IUPAC Name

1-ethyl-2,6-dimethylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-4-14-10(3)12(8-15)11-6-5-9(2)7-13(11)14/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGMXNSYWXCOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C=C(C=C2)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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